molecular formula C19H16N2O3S B3472622 Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B3472622
M. Wt: 352.4 g/mol
InChI Key: DLMPYIMEYZURMK-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst.

    Attachment of the pyridin-3-ylcarbonyl group: This can be done through an amide coupling reaction, where the carboxylic acid group of the thiophene derivative is coupled with the amine group of the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient and cost-effective catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary but often include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate: Similar in structure but with an amino group instead of the phenyl group.

    5-Phenyl-2-thiophenecarboxylic acid: Lacks the pyridin-3-ylcarbonylamino group.

Uniqueness

Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of both the phenyl and pyridin-3-ylcarbonylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-phenyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-24-19(23)15-11-16(13-7-4-3-5-8-13)25-18(15)21-17(22)14-9-6-10-20-12-14/h3-12H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPYIMEYZURMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-phenyl-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate
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